molecular formula C19H15Cl2NOS2 B2722641 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylphenyl)-2-thiophenecarboxamide CAS No. 251097-44-6

3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylphenyl)-2-thiophenecarboxamide

Cat. No.: B2722641
CAS No.: 251097-44-6
M. Wt: 408.36
InChI Key: DCPZKIGOBSCWLN-UHFFFAOYSA-N
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Description

3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylphenyl)-2-thiophenecarboxamide is a synthetic organic compound with the molecular formula C19H15Cl2NOS2. This compound is characterized by the presence of a thiophene ring, a dichlorobenzyl group, and a methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylphenyl)-2-thiophenecarboxamide typically involves the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Introduction of the dichlorobenzyl group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable thiophene derivative reacts with 2,6-dichlorobenzyl chloride in the presence of a base.

    Attachment of the methylphenyl group: The final step involves the coupling of the intermediate product with 3-methylphenylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylphenyl)-2-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the dichlorobenzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the dichlorobenzyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylphenyl)-2-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylphenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide
  • 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-methylphenyl)-2-thiophenecarboxamide

Uniqueness

3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylphenyl)-2-thiophenecarboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group, in particular, may confer distinct properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-N-(3-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NOS2/c1-12-4-2-5-13(10-12)22-19(23)18-17(8-9-24-18)25-11-14-15(20)6-3-7-16(14)21/h2-10H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPZKIGOBSCWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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